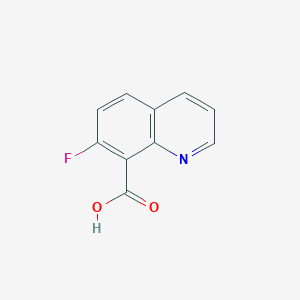

7-Fluoroquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1541945-85-0 |

|---|---|

Molecular Formula |

C10H6FNO2 |

Molecular Weight |

191.16 g/mol |

IUPAC Name |

7-fluoroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) |

InChI Key |

FJVGTDQFHATNAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)C(=O)O)N=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Fluoroquinoline 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

1H NMR and 13C NMR Analysis of Proton and Carbon Environments

For instance, in analogous fluoroquinolone compounds like ciprofloxacin (B1669076), the aromatic protons of the quinoline (B57606) ring typically appear in the downfield region of the 1H NMR spectrum, often between 7.0 and 9.0 ppm. chapman.eduresearchgate.net The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, potentially above 14 ppm. mdpi.com

The 13C NMR spectrum would similarly reveal the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region, typically between 165 and 178 ppm. mdpi.com The aromatic carbons of the quinoline ring would resonate in the range of approximately 107 to 152 ppm. mdpi.com The carbon atom directly bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key indicator of its position.

A detailed analysis of a related compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, shows characteristic chemical shifts that can be used for comparative purposes. mdpi.com

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for 7-Fluoroquinoline-8-carboxylic Acid based on Analogous Compounds.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | 107 - 152 |

| Carboxylic Acid Proton | >14 | - |

| Carboxylic Acid Carbon | - | 165 - 178 |

Note: These are predicted ranges based on the analysis of similar fluoroquinolone structures. Actual values may vary.

19F NMR for Confirmation of Fluorine Atom and its Chemical Environment

19F NMR spectroscopy is a highly sensitive technique that provides unambiguous confirmation of the presence and chemical environment of the fluorine atom in this compound. nih.gov The 19F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. nih.gov

The chemical shift of the fluorine atom is exquisitely sensitive to its electronic surroundings. nih.gov For fluoroquinolone antibiotics like ciprofloxacin, the 19F resonance typically appears as a single peak. nih.gov The precise chemical shift value for this compound would be a unique identifier for the compound. Furthermore, coupling between the fluorine nucleus and nearby protons (nJHF) and carbons (nJCF) would provide valuable information for confirming the substitution pattern on the quinoline ring. For example, in ciprofloxacin, the 19F peak contains two resonances, indicating crystallographically inequivalent fluorine atoms. nih.gov

Vibrational Spectroscopy Applications for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, offering a detailed fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. nih.gov The spectrum would be dominated by strong absorption bands corresponding to the carboxylic acid and the fluoroquinoline core.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 2500-3300 cm-1, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. nih.gov

C=O stretch: A strong, sharp absorption band around 1700-1725 cm-1, corresponding to the carbonyl group of the carboxylic acid. nih.gov

C=C and C=N stretching: Multiple bands in the 1450-1650 cm-1 region, arising from the aromatic quinoline ring system. nih.gov

C-F stretch: An absorption band typically found in the 1000-1400 cm-1 region, confirming the presence of the fluorine substituent. nih.gov

The analysis of similar compounds like ciprofloxacin and norfloxacin (B1679917) by FTIR has shown these characteristic peaks, which aids in the interpretation of the spectrum for this compound. nih.govnih.gov

Table 2: Expected Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid C=O Stretch | 1700-1725 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1450-1650 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the quinoline ring system.

In the Raman spectra of similar molecules like levofloxacin, characteristic bands for the D and G bonds of carbonaceous materials are observed, which can be useful for studying interactions with carbon nanotubes. nih.gov For this compound, prominent Raman bands would be expected for the ring stretching modes of the quinoline nucleus. The symmetric stretching of the C=C bonds in the aromatic system would likely produce a strong Raman signal. The C-F stretching vibration, while visible in FTIR, may also be observable in the Raman spectrum.

Surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the signal of this compound, allowing for the study of its adsorption and orientation on metallic surfaces. capes.gov.br

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C10H6FNO2.

Upon ionization, typically through techniques like electrospray ionization (ESI) or chemical ionization (CI), the molecule will form a molecular ion ([M]+) or a protonated molecule ([M+H]+). The mass-to-charge ratio (m/z) of this ion will confirm the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of small, stable molecules. A common fragmentation pathway for carboxylic acids is the loss of a water molecule (H₂O) from the protonated molecule, followed by the loss of carbon monoxide (CO). The loss of the entire carboxylic acid group as COOH is also a possibility.

Analysis of related compounds shows that trimethylsilyl (B98337) derivatives of fatty acids exhibit a characteristic loss of a methyl group. nih.gov While not directly applicable, it highlights the principle of predictable fragmentation. The fragmentation of polyethylene (B3416737) glycol dicarboxylates involves the loss of a terminal propyl formate, demonstrating how functional groups dictate fragmentation. elsevierpure.com For this compound, the quinoline ring is expected to be relatively stable, with fragmentation primarily occurring at the carboxylic acid substituent.

Table 3: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

| Norfloxacin |

X-ray Diffraction for Single Crystal Structural Determination (if applicable to related compounds)

In studies of quinolone carboxylic acid derivatives, the core quinolone ring system generally maintains a high degree of planarity. mdpi.com However, the carboxylic acid group at the C8 position is often twisted out of the plane of the quinoline ring. For instance, in a crystal structure of a ligand derived from quinoline, the carboxylic group was found to be twisted by 38.93(3)°. mdpi.com This torsion angle is a critical structural parameter, influencing intramolecular interactions and crystal packing.

A defining feature in the crystal structures of quinolone carboxylic acids is the formation of strong intra- and intermolecular hydrogen bonds. mdpi.com The carboxylic acid group (-COOH) can act as a hydrogen bond donor, while the quinoline nitrogen and the carbonyl oxygen can act as acceptors. mdpi.commdpi.com In many related solid-state structures, carboxylic acid moieties form hydrogen-bonded dimers, which significantly impacts their infrared spectra and physical properties. spectroscopyonline.com The presence of the fluorine atom at the C7 position is expected to influence the electronic distribution of the quinoline ring, potentially affecting the strength and geometry of these hydrogen bonds and influencing pi-stacking interactions with adjacent molecules in the crystal lattice. nih.gov

A representative table of crystallographic data for a related quinoline derivative highlights the type of information obtained from such an analysis.

Table 1: Representative Crystallographic Data for a Quinolone Derivative Ligand

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1234(2) |

| b (Å) | 16.4567(4) |

| c (Å) | 10.9876(3) |

| β (°) | 108.99(1) |

| Volume (ų) | 1389.11(6) |

| Key Torsion Angle (O-C-C-C) | 38.93(3)° |

Data derived from a related structure to illustrate typical crystallographic parameters. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound. The spectrum is dictated by electronic transitions between different molecular orbitals, primarily π → π* and n → π* transitions. youtube.com The quinoline core is an extended aromatic system, giving rise to intense π → π* absorption bands, typically in the 200-400 nm range. researchgate.netresearchgate.net

The electronic transitions in this compound are influenced by its specific functional groups:

π → π Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π orbitals within the conjugated quinoline ring system. youtube.com The extended conjugation is responsible for the strong absorption in the UV region.

n → π Transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n) to an antibonding π orbital. youtube.com The lone pairs of electrons on the quinoline nitrogen and the oxygen atoms of the carboxylic acid group are responsible for these transitions. These absorptions typically occur at longer wavelengths (blue-shifted) compared to π → π* transitions and have much lower molar absorptivities. youtube.com

The substituents on the quinoline ring modulate the energy of these transitions and, consequently, the position of the absorption maxima (λ_max).

Carboxylic Acid Group (-COOH) : As a deactivating group, it can act as a chromophore and cause a shift in the absorption bands.

Fluorine Atom (-F) : The fluorine at the C7 position acts as an auxochrome. Its high electronegativity perturbs the electronic balance of the aromatic system, which can lead to shifts in the absorption maxima. nih.gov This electronic perturbation is a key feature of the fluoroquinolone class of compounds. nih.gov

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions, providing a deeper understanding of the molecule's electronic properties. researchgate.netresearchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | Quinoline aromatic system | High-intensity bands in the UV region (~200-400 nm) researchgate.netresearchgate.net |

| n → π* | Non-bonding to Antibonding π* | Quinoline N, Carbonyl O | Lower-intensity bands, often at longer wavelengths than π→π* youtube.com |

This table represents a conceptual breakdown of expected transitions based on general principles of UV-Vis spectroscopy. youtube.com

Derivatives of 7 Fluoroquinoline 8 Carboxylic Acid and Structure Activity Relationship Sar Exploration

Strategic Functionalization of the Quinoline (B57606) Core of 7-Fluoroquinoline-8-carboxylic Acid

Functionalization of the quinoline core is a primary strategy for modulating the properties of the parent compound. By introducing various chemical groups at specific positions, researchers can fine-tune the molecule's electronic, steric, and pharmacokinetic characteristics.

N-1 Position : The substituent at the N-1 position is critical. Groups like cyclopropyl (B3062369) or ethyl are known to be important for certain biological activities. nih.govresearchgate.net Fusing the N-1 substituent with the C-8 position, as seen in analogs like levofloxacin, creates a rigid, tricyclic system that can significantly alter the molecule's interaction with its targets. nih.govresearchgate.net

C-2 Position : Modifications at the C-2 position can influence the molecule's steric and electronic properties. Introduction of substituents can alter the planarity of the quinoline system.

C-3 Position : In the analogous 3-carboxylic acid quinolones, this position is occupied by the essential carboxylic acid group. researchgate.net In the 8-carboxylic acid scaffold, modifications at C-3 are less common but could influence the electronic distribution of the ring.

C-4 Position : The C-4 keto group in related fluoroquinolones is crucial for activity, as it participates in binding to target enzymes through chelation of a magnesium ion. nwhealth.edu Any modification that removes this keto group would likely have a profound impact on this binding mechanism.

C-5 and C-6 Positions : The C-6 position is often substituted with a fluorine atom, a key feature of the fluoroquinolone class. researchgate.net In the target compound, the fluorine is at C-7. Modifications at C-5 with amino groups have been explored in related quinolines to enhance activity.

C-7 Position : The C-7 position is one of the most frequently modified sites in quinolone chemistry. nih.gov The substituent at this position significantly affects potency and the spectrum of activity. nih.govnih.gov Introducing various amine-containing heterocycles, such as piperazine (B1678402) or pyrrolidine (B122466) rings, has been a successful strategy. nih.govmdpi.com The bulkiness and basicity of the C-7 substituent can influence cell permeability and interaction with target proteins. nih.gov

The following table summarizes research findings on the impact of C-7 substituents on the activity of related fluoroquinolone structures.

| Parent Scaffold | C-7 Substituent | Observed Effect |

| 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Piperazine | Broad-spectrum activity. researchgate.net |

| 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 3-methylpiperazine | Increased activity against certain strains. researchgate.net |

| 8-nitrofluoroquinolone | p-toluidine | Good activity against S. aureus. mdpi.com |

| 8-nitrofluoroquinolone | p-chloroaniline | Good activity against S. aureus. mdpi.com |

| C-8 methoxy (B1213986) fluoroquinolone | Diazabicyclo ring | Insensitivity to chloramphenicol-mediated inhibition. nih.gov |

The carboxylic acid group at the C-8 position is a prime target for derivatization to alter the molecule's properties, such as solubility, stability, and cell permeability. researchgate.netnih.gov Common derivatization reactions include esterification and amide formation. libretexts.orgnih.gov

Esterification : Converting the carboxylic acid to an ester is a straightforward chemical modification. rsc.org However, in many biologically active quinolones, the free carboxylic acid is essential for target binding. mdpi.com Research on related quinazoline-based kinase inhibitors showed that esterification of the carboxylic acid group led to a significant drop in inhibitory activity, suggesting the free carboxylate is crucial for interaction with key amino acid residues in the enzyme's active site. mdpi.com

Amide Formation : Reacting the carboxylic acid with an amine to form an amide bond is a versatile strategy used to create new derivatives or to conjugate the quinoline scaffold to other molecules, such as amino acids or peptides. nih.govyoutube.com This approach is fundamental to the creation of hybrid molecules and prodrugs. The reaction is often facilitated by coupling agents that activate the carboxylic acid. youtube.comrsc.org

Incorporation into Heterocycles : The carboxylic acid can also serve as a starting point for the synthesis of more complex structures where it becomes part of a new heterocyclic ring fused to the quinoline system.

The table below details common derivatization strategies for carboxylic acid groups.

| Derivatization Type | Reagents/Method | Purpose/Outcome |

| Esterification | Alcohol, Acid Catalyst | Increases lipophilicity; can act as a prodrug strategy. libretexts.org |

| Amide Formation | Amine, Coupling Agent (e.g., EDAC, DCC) | Forms stable amide bond; used for creating conjugates and hybrid molecules. nih.govthermofisher.com |

| Acyl Hydrazide Formation | Hydrazine, Coupling Agent | Introduces a reactive handle for further conjugation. thermofisher.com |

Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Moiety

Creating hybrid scaffolds involves chemically linking the this compound moiety to other molecular fragments. nih.gov This strategy aims to combine the properties of both components to create a new chemical entity with a unique or enhanced activity profile. mdpi.com

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another group of similar size, shape, and electronic properties to improve the molecule's characteristics without losing the desired activity. cambridgemedchemconsulting.com

For the this compound scaffold, key targets for bioisosteric replacement include the carboxylic acid group and the fluorine atom.

Carboxylic Acid Bioisosteres : The carboxylic acid group is often replaced to enhance membrane permeability and oral bioavailability. drughunter.com A common bioisostere is the tetrazole ring, which mimics the acidic proton and planar nature of the carboxyl group. drughunter.com Other replacements include fluorinated alcohols and phenols, which can result in lower acidity and increased lipophilicity. nih.govnih.gov

Fluorine as a Bioisostere : While fluorine is a defining feature of this class, it can also be considered a bioisosteric replacement for a hydrogen atom. Its small size and high electronegativity can block metabolic oxidation at that position and modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com

Conjugation involves covalently linking the this compound moiety to another active molecule to create a single hybrid compound. This can lead to dual-action molecules or improve targeting to specific tissues. nih.gov

Conjugation with Fatty Acids : Fluoroquinolones have been conjugated with various fatty acids through an amide linkage with the C-7 piperazine ring in related structures. nih.gov These conjugates have been explored for their potential to alter the molecule's cytotoxic properties. The lipophilicity and degree of unsaturation of the fatty acid chain were found to influence the activity of the resulting hybrid. nih.gov

Conjugation with Peptides : Dipeptides have been attached to the C-7 position of ciprofloxacin (B1669076) to create conjugates aimed at overcoming bacterial efflux pumps. nih.gov

Conjugation with Phosphonates : To target bone tissue, fluoroquinolones have been conjugated to phosphonate (B1237965) moieties. These osteotropic prodrugs are designed to deliver the active drug directly to the site of bone infections. nih.gov

Structure-Activity Relationship Studies for Specific Academic Applications

Structure-activity relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological or chemical function. For derivatives of this compound, SAR provides a roadmap for designing compounds with optimized activity for specific academic research purposes, such as anticancer or antibacterial studies. nih.govnih.govresearchgate.net

Key SAR principles derived from research on quinolones include:

The Essential Core : The 4-oxo group and the carboxylic acid (at position 3 in most fluoroquinolones, and position 8 in the title compound) are generally essential for forming a critical complex with target enzymes and a divalent metal ion, often magnesium. nwhealth.edu Replacing or esterifying the carboxylic acid often leads to a loss of this activity. mdpi.com

The N-1 Substituent : The group at the N-1 position, such as a cyclopropyl ring, significantly influences potency. nih.gov

The C-7 Substituent : This is the primary site for modulating the spectrum and potency of activity. The nature of the heterocyclic ring or amine at C-7 dictates which targets the molecule will inhibit most effectively and influences its ability to penetrate different types of cells. nih.govmdpi.com

The C-8 Position : This position offers another point for modification. In many fluoroquinolones, a C-8 methoxy group enhances activity. nih.gov In the case of 8-hydroxy-quinoline-7-carboxylic acid derivatives, this position was found to be a crucial pharmacophore for Pim-1 kinase inhibition, with the hydroxyl group participating in hydrogen bonding within the enzyme's active site. nih.govresearchgate.net

The following table presents SAR data for 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors.

| Compound Modification | Structure | Pim-1 Kinase Inhibition (IC₅₀ in µM) |

| 2-Styryl-8-hydroxy-quinoline-7-carboxylic acid | Styryl group at C-2 | 1.8 |

| 2-(4-Methoxy-styryl)-8-hydroxy-quinoline-7-carboxylic acid | Methoxy-substituted styryl group at C-2 | 0.9 |

| 8-Hydroxy-quinoline-7-carboxylic acid 2-carboxamide | Amide group at C-2 | 1.2 |

Data adapted from studies on Pim-1 kinase inhibitors to illustrate SAR principles at the C-8 position. researchgate.net

These studies highlight that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a critical pharmacophore for this specific activity, and modifications at the C-2 position can further enhance potency. researchgate.net

Impact of Fluorine Position and Substitution on Molecular Interactions

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to modulate their biological profiles. The position of the fluorine atom on the quinoline ring, along with other substitutions, can significantly influence the molecule's electronic properties, conformation, and non-covalent interactions with biological targets.

Fluorine's high electronegativity can alter the acidity of nearby functional groups and create unique electrostatic interactions. In a broader context of quinoline chemistry, the introduction of a fluorine atom is known to enhance biological activity. researchgate.net For instance, in the development of fluoroquinolone antibiotics, a fluorine atom at the C-6 position is a hallmark feature, contributing to their potent antibacterial effects. researchgate.net While direct studies on the positional isomers of this compound are limited, research on related fluoroquinolines provides valuable insights. For example, studies on 5-fluoroquinolone-3-carboxylic acids as HIV-1 integrase inhibitors have shown that the presence and position of the fluorine atom are critical for antiviral activity. tandfonline.com

The fluorine atom at the C-7 position of the quinoline ring in this compound influences the electron distribution of the aromatic system. This can affect the binding affinity of the molecule to its target protein. Research on analogous structures, such as 8-fluoro-2,3,6-trialkyl substituted 4-hydroxyquinolines, highlights the feasibility and importance of fluorine substitution at various positions on the quinoline core. researchgate.net Moreover, the presence of a fluorine atom can lead to specific, favorable interactions within a receptor's binding pocket, potentially displacing water molecules and forming strong hydrogen bonds or other non-covalent interactions. mdpi.com

In a related quinazoline (B50416) scaffold, the presence of a fluorine atom was found to confer an additional inhibitory effect against Aurora A kinase, suggesting its potential for direct, favorable interactions within the enzyme's active site. mdpi.com The strategic placement of halogens, including fluorine, on the terminal phenyl ring of these quinazoline derivatives also led to higher activity. mdpi.com

Table 1: Impact of Halogen Substitution on Aurora A Kinase Inhibition by Quinazoline-4-Carboxylic Acid Derivatives

| Compound | Substituent on Phenyl Ring | Fluorine on Quinazoline Core | % Inhibition at 10 µM |

|---|---|---|---|

| 6a | H | No | 29.4 |

| 6b | Br | No | 68.9 |

| 6c | CH₃ | Yes | 41.2 |

| 6d | H | Yes | 49.8 |

| 6e | Br | Yes | 98.5 |

Data adapted from a study on quinazoline derivatives, demonstrating the enhanced inhibitory effect of fluorine substitution on the core scaffold and halogen substitution on a peripheral ring. mdpi.com

Role of the Carboxylic Acid Group in Ligand-Receptor Binding and Other Interactions

The carboxylic acid group is a common and critical feature in many drugs, largely due to its ability to participate in potent intermolecular interactions. nih.gov At physiological pH, this group is typically deprotonated to a carboxylate anion, making it an excellent hydrogen bond acceptor and capable of forming strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a receptor binding site.

In the context of quinolone-based drugs, the carboxylic acid moiety is often essential for their mechanism of action. For many fluoroquinolone antibiotics, the 3-carboxylic acid group, in conjunction with the 4-keto group, chelates a magnesium ion (Mg²⁺), which mediates the binding of the drug to the DNA-enzyme complex, thereby inhibiting bacterial DNA gyrase or topoisomerase IV. nih.govfrontiersin.org

While the subject molecule has its carboxylic acid at the C-8 position, its role in molecular recognition is expected to be similarly crucial. Research on the closely related 8-hydroxyquinoline (B1678124) scaffold has provided significant insights. Docking studies of 8-hydroxyquinoline derivatives, acting as histamine (B1213489) H2 receptor blockers, revealed that the protonated nitrogen in the quinoline ring forms an electrostatic interaction with the aspartic acid residue Asp186, while the 8-hydroxyl group interacts with threonine Thr190 in the receptor's binding pocket. nih.govresearchgate.net It is highly probable that the 8-carboxylic acid group of this compound would engage in similar critical interactions, forming strong hydrogen bonds or salt bridges with key residues in a target protein.

Further underscoring the importance of this functional group, studies on quinazoline-4-carboxylic acid derivatives showed that the free carboxylic acid is essential for their inhibitory activity against Aurora A kinase. mdpi.com When this group was masked by converting it into an ethyl ester, the inhibitory activity dropped significantly, by as much as five-fold, suggesting the carboxylate's direct and vital role in binding to the active site. mdpi.com This highlights the unfavorable steric effect that can arise from esterification and the loss of the crucial hydrogen bond donating and accepting capabilities of the carboxylic acid. mdpi.com

Table 2: Importance of the Free Carboxylic Acid Group for Aurora A Kinase Inhibition

| Compound | Functional Group at C-4 | % Inhibition at 10 µM |

|---|---|---|

| 6b | -COOH (Carboxylic Acid) | 68.9 |

| 5b | -COOEt (Ethyl Ester) | 13.5 |

Data adapted from a study on quinazoline derivatives, illustrating the critical role of the free carboxylic acid group for biological activity. mdpi.com

Computational Chemistry and in Silico Modeling for 7 Fluoroquinoline 8 Carboxylic Acid Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the potential biological targets of a compound and the nature of its binding.

Molecular docking simulations calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. These simulations also predict the most likely three-dimensional pose, or stereochemical orientation, of the ligand within the receptor's binding site.

While specific docking studies for 7-Fluoroquinoline-8-carboxylic acid are not detailed in the available literature, research on analogous fluoroquinolone compounds demonstrates this approach. For instance, in silico docking analyses of novel quinoline (B57606) derivatives against E. coli DNA Gyrase B have shown binding affinities ranging from -6.1 to -7.2 kcal/mol. researchgate.net Similarly, docking of the fluoroquinolone analog FQH-2 against its target yielded a binding affinity of -10.6 kcal/mol, which was comparable to the reference drug Moxifloxacin (-11.3 kcal/mol). mdpi.com These studies typically employ software like AutoDock Vina to perform the calculations. researchgate.net

Table 1: Example Binding Affinities of Fluoroquinolone Analogs from Molecular Docking Studies

| Compound/Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Novel Quinoline Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 | researchgate.net |

| FQH-2 (7-benzimidazol-1-yl-fluoroquinolone) | Not Specified | -10.6 | mdpi.com |

A critical output of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Understanding these contacts is vital for explaining the ligand's binding mode and for designing more potent and selective analogs.

For example, a docking study on a related 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, designed as a kinase inhibitor, identified several key amino acid residues in the active site that contributed to its binding. nih.gov The analysis revealed that different parts of the molecule interacted with specific residues, stabilizing its position within the binding pocket. nih.gov The fluorine atom, in particular, was noted for its significant impact on binding within the crucial hinge region of the kinase. nih.gov

Table 2: Examples of Key Interacting Amino Acid Residues Identified in Docking Studies of Related Heterocyclic Compounds

| Amino Acid | Abbreviation | Type of Interaction (Typical) | Source |

|---|---|---|---|

| Alanine | Ala | Hydrophobic | nih.gov |

| Valine | Val | Hydrophobic | nih.gov |

| Leucine | Leu | Hydrophobic | nih.gov |

| Glutamine | Gln | Hydrogen Bonding | nih.gov |

| Tyrosine | Tyr | Hydrogen Bonding, Pi-stacking | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to model the electronic structure of molecules, providing deep insights into their geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. A primary application is molecular geometry optimization, where the lowest energy, and therefore most stable, three-dimensional arrangement of atoms is calculated. mdpi.com This process provides precise data on bond lengths, bond angles, and dihedral angles. Studies on related quinolone carboxylic acids have successfully used DFT to compute optimized geometries, which show excellent agreement with experimental data from X-ray crystallography. mdpi.com By mapping the energy at different geometries, DFT can also be used to explore the energy landscape of a molecule, identifying stable conformations and the energy barriers between them.

Table 3: Example of Optimized Geometrical Parameters for a Related Fluoroquinolone (Sparfloxacin) using DFT

| Parameter | Type | Calculated Value (B3LYP) | Experimental Value | Source |

|---|---|---|---|---|

| C-O | Bond Length (Å) | Varies by position | Varies by position | |

| C-N | Bond Length (Å) | Varies by position | Varies by position |

Note: Specific values depend on the atom numbering in the molecule.

Beyond geometry, DFT provides crucial information about the electronic properties of a molecule.

Molecular Electrostatic Potential (MEP) Maps : These maps visualize the electrostatic potential on the surface of a molecule. They reveal regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For a molecule like this compound, MEP analysis would likely show negative potential around the oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. The hydrogen atoms would show positive potential.

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A study on the related fluoroquinolone sparfloxacin (B39565) calculated this energy gap to be 4.314 eV, providing insight into the charge transfer interactions within the molecule that influence its biological activity.

Table 4: Example Electronic Properties for a Related Fluoroquinolone (Sparfloxacin) from Quantum Chemical Calculations

| Property | Definition | Calculated Value | Significance | Source |

|---|---|---|---|---|

| HOMO-LUMO Energy Gap | E_LUMO - E_HOMO | 4.314 eV | Indicates charge transfer potential and molecular reactivity | |

| MEP Negative Potential Sites | Electron-rich regions | Oxygen, Nitrogen, Fluorine atoms | Sites for electrophilic attack and non-covalent interactions |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, typically on the nanosecond to microsecond scale, providing insights into the conformational flexibility and binding stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Derivative Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com In the context of this compound, QSAR studies are instrumental in predicting the therapeutic efficacy of its derivatives, thereby guiding the synthesis of new and more potent molecules. researchgate.netbiointerfaceresearch.com These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

The development of a reliable QSAR model involves several key steps. Initially, a dataset of this compound derivatives with experimentally determined biological activities is compiled. researchgate.net The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. aip.org Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical information of the molecules, are calculated. nih.gov These descriptors can be categorized into several classes, including:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). aip.org For instance, a study on fluoroquinolone derivatives identified LUMO energy and the charges on specific carbon and oxygen atoms as significant predictors of antibacterial activity. aip.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (log P) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of its atoms.

Once the descriptors are calculated, statistical methods are employed to develop a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.gov Multiple Linear Regression (MLR) and various machine learning algorithms, such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB), are commonly used for this purpose. nih.gov A study on quinoline derivatives utilized such machine learning methods to develop predictive models for P-glycoprotein inhibition. nih.gov

The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. chemmethod.com A robust and validated QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives of this compound. researchgate.net This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

For example, a hypothetical QSAR study on a series of this compound derivatives with antibacterial activity might yield a model that indicates that lower LUMO energy and a specific range of molecular volume are correlated with higher activity. This insight would guide medicinal chemists to design new derivatives that possess these desired electronic and steric properties.

Table of Research Findings from a Hypothetical QSAR Study on this compound Derivatives

| Derivative | Experimental Activity (log 1/MIC) | Predicted Activity (log 1/MIC) | LUMO Energy (eV) | Molecular Volume (ų) |

| Compound 1 | 1.25 | 1.22 | -1.85 | 350.2 |

| Compound 2 | 1.48 | 1.50 | -1.92 | 365.8 |

| Compound 3 | 1.10 | 1.08 | -1.78 | 340.5 |

| Compound 4 | 1.62 | 1.65 | -2.01 | 375.1 |

| Compound 5 | 1.33 | 1.31 | -1.88 | 358.4 |

This table illustrates how a QSAR model can provide predictive values for the biological activity of new derivatives based on calculated molecular descriptors.

Advanced Applications of 7 Fluoroquinoline 8 Carboxylic Acid in Chemical Biology and Materials Science

Development as a Core Scaffold for Novel Antimicrobial Agents (conceptual based on quinolone research)

7-Fluoroquinoline-8-carboxylic acid represents a promising, albeit conceptual, core scaffold for the development of new antimicrobial agents, building on the well-established success of the quinolone and fluoroquinolone classes of antibiotics. The fundamental chemical structure of quinolones, which includes a carboxylic acid group at position 3 and a ketone at position 4, is crucial for their antibacterial activity. nih.gov These features are directly involved in the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. nih.govfrontiersin.org The introduction of a fluorine atom, in this case at the 7-position, is a hallmark of the fluoroquinolone subclass, known to significantly enhance antimicrobial potency and broaden the spectrum of activity. nih.govmdpi.com

The structure of this compound is particularly notable for the placement of its substituents. While most clinically significant fluoroquinolones feature a fluorine at C-6 and a heterocyclic substituent at C-7, the unique arrangement in this compound offers a different template for medicinal chemists. researchgate.net The carboxylic acid at position 8 (as opposed to the typical position 3) and the fluorine at position 7 still provide the key functionalities for potential interaction with bacterial enzymes. Research on fluoroquinolone analogues has consistently shown that modifications at the C-7 position are a primary strategy for modulating the antibacterial spectrum and potency. sruc.ac.uk Therefore, the 7-fluoro substituent in this scaffold is a key site for further chemical elaboration.

The conceptual design of novel antimicrobials based on this scaffold would involve the synthesis of derivatives with various substituents at different positions of the quinoline (B57606) ring. The goal would be to optimize the compound's interaction with bacterial targets while minimizing potential off-target effects. The development of such novel derivatives from the this compound core could lead to new antibiotics that are effective against resistant bacterial strains. researchgate.netmdpi.com

Table 1: Key Structural Features of Fluoroquinolones for Antimicrobial Activity

| Feature | Position | Role in Antimicrobial Activity |

|---|---|---|

| Carboxylic Acid | 3 (typically) | Essential for binding to DNA gyrase and topoisomerase IV nih.gov |

| Ketone | 4 | Part of the pharmacophore for enzyme inhibition nih.gov |

| Fluorine Atom | 6 or 7 | Enhances antimicrobial potency and spectrum of activity nih.govmdpi.com |

Application as a Structural Motif in Anticancer Research

The quinolone scaffold, particularly that of fluoroquinolones, has garnered significant interest for its potential application in anticancer research. researchgate.netdntb.gov.ua This has led to the exploration of this compound as a structural motif for the design of novel cytotoxic agents. The mechanism of action for the anticancer effects of many fluoroquinolone derivatives is believed to be analogous to their antibacterial activity, namely the inhibition of human topoisomerase II. researchgate.net This enzyme is crucial for DNA replication and repair in cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis. nih.gov

Repurposing fluoroquinolones for cancer therapy often involves chemical modifications to enhance their activity against eukaryotic cells while reducing their antibacterial effects. researchgate.netnih.gov Key structural alterations frequently focus on the C-7 position and the carboxylic acid group. researchgate.netnih.gov The this compound scaffold provides a unique starting point for such modifications. The fluorine at the 7-position and the carboxylic acid at the 8-position are key handles for synthetic chemists to introduce new functional groups. For instance, the attachment of various aryl or heterocyclic moieties at the C-7 position has been shown to enhance the anticancer activity of fluoroquinolones. sruc.ac.uk Similarly, esterification or amidation of the carboxylic acid group can lead to derivatives with improved cytotoxic profiles. nih.gov

Recent studies have demonstrated that certain fluoroquinolone derivatives exhibit potent activity against a range of cancer cell lines, including breast, liver, and lung cancer. nih.gov The development of new compounds based on the this compound motif could lead to the discovery of novel anticancer agents with improved efficacy and selectivity. sruc.ac.uk

Table 2: Examples of Fluoroquinolone Derivatives with Anticancer Activity

| Derivative Class | Modification | Potential Anticancer Mechanism |

|---|---|---|

| Ciprofloxacin-chalcone hybrids | Hybridization with chalcone | Inhibition of topoisomerase I and II, induction of apoptosis nih.gov |

| Moxifloxacin benzylidene hydrazone derivatives | Modification of the carboxylic acid group | Enhanced cytotoxicity against various cancer cell lines nih.gov |

Role in the Synthesis of Organic Salts and Ionic Liquids for Enhanced Physicochemical Properties in Academic Settings

In academic research, this compound can serve as a valuable building block for the synthesis of organic salts and ionic liquids (ILs) with tailored physicochemical properties. A significant challenge with many quinolone-based compounds is their poor aqueous solubility, which can limit their bioavailability and therapeutic application. mdpi.com The formation of organic salts or ILs by reacting the carboxylic acid group of the quinolone with a suitable counterion is a well-established strategy to overcome this limitation. mdpi.comnih.gov

The carboxylic acid moiety of this compound can be deprotonated to form a carboxylate anion, which can then be paired with a variety of organic or inorganic cations to create a salt. The choice of the counterion can significantly influence the resulting salt's properties, such as its melting point, solubility, and stability. nih.gov For example, the use of biocompatible organic counterions can lead to the formation of active pharmaceutical ingredient-ionic liquids (API-ILs), a class of materials that has shown promise for improving drug delivery. mdpi.com

The synthesis of these organic salts and ionic liquids is typically straightforward, often involving a simple acid-base reaction. mdpi.com The resulting materials can then be characterized to assess their physicochemical properties. This area of research, while primarily academic at this stage, provides a platform for exploring novel formulations of quinolone-based compounds with enhanced properties. The insights gained from studying the salts and ILs of this compound could inform the development of improved drug formulations in the future. researchgate.netnih.gov

Potential as a Ligand in Coordination Chemistry and Metal Complex Formation

This compound possesses significant potential as a ligand in coordination chemistry for the formation of metal complexes. The quinolone structure, with its carboxylic acid group and adjacent carbonyl oxygen, provides a bidentate chelation site for metal ions. nih.govresearchgate.net This ability to form stable complexes with a variety of transition metals has led to extensive research into the coordination chemistry of quinolones. mdpi.com

The complexation of a quinolone with a metal ion can have several important consequences. It can alter the physicochemical properties of the quinolone, such as its solubility and stability. nih.gov More importantly, the formation of a metal complex can modulate the biological activity of the quinolone. In some cases, the metal complex exhibits enhanced antimicrobial or anticancer activity compared to the free ligand. mdpi.comresearchgate.net This enhancement is thought to arise from several factors, including changes in the drug's lipophilicity, which can affect its cellular uptake, and the direct involvement of the metal ion in the mechanism of action. researchgate.net

The synthesis of metal complexes with this compound would involve reacting the compound with a suitable metal salt in an appropriate solvent. mdpi.com The resulting complexes could then be characterized using various spectroscopic and analytical techniques to determine their structure and properties. The exploration of the coordination chemistry of this compound could lead to the development of novel metallodrugs with unique therapeutic profiles.

Table 3: Common Metal Ions Used in Quinolone Complexation

| Metal Ion | Potential Application of the Complex |

|---|---|

| Copper(II) | Enhanced antimicrobial and anticancer activity |

| Zinc(II) | Modulation of biological activity, potential for improved drug delivery |

| Cobalt(II) | Synthesis of complexes with interesting magnetic and spectroscopic properties ptfarm.pl |

| Nickel(II) | Formation of stable coordination compounds for structural studies ptfarm.pl |

Use as a Stabilizing Agent or Surface Modifier in Nanomaterials Synthesis (general for carboxylic acids)

Drawing from the general principles of nanomaterials synthesis, this compound has the potential to be utilized as a stabilizing agent or surface modifier for nanoparticles. Carboxylic acids are widely employed in the synthesis of various nanomaterials, including metal and metal oxide nanoparticles, to control their growth, prevent aggregation, and impart specific surface functionalities. researchgate.netrsc.orgbenicewiczgroup.com

The mechanism by which carboxylic acids stabilize nanoparticles typically involves the coordination of the carboxylate group to the surface of the nanoparticle. researchgate.net This creates a layer of organic molecules around the nanoparticle, which provides steric and/or electrostatic repulsion between the particles, thereby preventing them from clumping together. nih.gov The choice of the carboxylic acid can also influence the size, shape, and dispersibility of the resulting nanoparticles. benicewiczgroup.com

In the context of this compound, its quinoline ring system could introduce additional functionalities to the nanoparticle surface. For example, the aromatic nature of the quinoline core could facilitate pi-pi stacking interactions, which could be useful for the assembly of nanoparticles into more complex structures. Furthermore, the presence of the fluorine atom could modify the electronic properties of the nanoparticle surface. While specific research on this compound in this application is not yet prevalent, the well-established role of carboxylic acids in nanomaterials synthesis provides a strong conceptual basis for its potential use in this field. nih.govepa.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ciprofloxacin (B1669076) |

| Norfloxacin (B1679917) |

| Moxifloxacin |

| Nalidixic acid |

| Ruthenium nanoparticles |

| Iron oxide nanoparticles |

| Silver nanoparticles |

| Doxorubicin |

| Abemaciclib |

| Erlotinib |

| Geftinib |

| Cisplatin |

| 5-Fluorouracil |

| Delafloxacin |

| Gemifloxacin |

| Levofloxacin |

| Lomefloxacin |

| Gatifloxacin |

| Fleroxacin |

| 8-hydroxyquinoline (B1678124) |

| Tartaric acid |

| Phenylalanine |

| Adipic acid |

| Tiopronin |

| Oxamic acid |

| Succinic acid |

| Poly(acrylic acid) |

Future Research Directions and Unexplored Avenues for 7 Fluoroquinoline 8 Carboxylic Acid

Design and Synthesis of Multi-Targeted Agents

The creation of multi-targeted agents, capable of interacting with multiple biological targets simultaneously, is a leading-edge approach in drug development. For 7-fluoroquinoline-8-carboxylic acid, this could involve its incorporation into hybrid molecules. nih.gov While specific research on multi-targeted agents derived directly from this compound is still nascent, the broader field of fluoroquinolone chemistry provides a solid foundation for such explorations. nih.gov

Researchers have successfully synthesized hybrid compounds from fluoroquinolones that exhibit dual-action capabilities. nih.gov These efforts have shown that modifying the quinolone structure can lead to compounds with enhanced antibacterial activity and other biological effects, such as anti-HIV, antifungal, and antitumor properties. nih.gov The synthesis of quinoline-based hybrid molecules often involves linking the quinolone core to other pharmacologically active moieties. nih.govresearchgate.net This strategy aims to produce agents with multiple mechanisms of action, potentially leading to improved therapeutic outcomes and a lower likelihood of drug resistance. nih.gov

Investigation of its Role in Overcoming Molecular Resistance Mechanisms

A primary challenge in antimicrobial therapy is the evolution of molecular resistance. For quinolones, resistance often stems from mutations in their target enzymes, DNA gyrase and topoisomerase IV, or from the increased activity of efflux pumps that expel the drug from bacterial cells. nih.govnih.govoup.com

Future research will likely focus on modifying the this compound structure to counteract these resistance mechanisms. The development of novel quinolone derivatives is a key strategy to circumvent this issue. tobreg.org Studies have shown that specific substitutions on the quinolone ring can restore activity against resistant bacterial strains. nih.govnih.gov For instance, the C7 substituent on quinolones plays a crucial role in their interaction with bacterial enzymes and can be modified to overcome target-mediated resistance. nih.govnih.gov Researchers are exploring how different chemical groups at this position can lead to stronger interactions with mutated enzymes, thereby restoring the drug's efficacy. nih.gov

| Resistance Mechanism | Potential Role of this compound Derivatives |

| Target Enzyme Mutations (DNA gyrase, Topoisomerase IV) | Derivatives can be designed to establish new interactions with the mutated enzymes, restoring binding and inhibitory activity. nih.gov |

| Efflux Pumps | Modifications to the molecular structure could reduce recognition by efflux pumps, leading to higher intracellular drug concentrations. nih.gov |

| Plasmid-Mediated Resistance | Novel derivatives may be less susceptible to inactivation by enzymes encoded by resistance plasmids. nih.gov |

Exploration of Novel Therapeutic Areas

The versatile quinolone scaffold has demonstrated potential beyond its traditional antibacterial role, opening up new avenues for this compound in various therapeutic fields. nih.gov

Antiviral Potential: Quinolone derivatives have been investigated for their ability to combat a range of viruses, including Zika virus, Ebola virus, and human immunodeficiency virus (HIV). colby.edunih.govnih.gov The mechanism of action often involves the inhibition of crucial viral enzymes. nih.gov Screening this compound and its analogs against different viruses could identify promising candidates for new antiviral therapies. colby.edunih.gov

Antifungal Activity: With the rise of drug-resistant fungal infections, there is a pressing need for new antifungal agents. nih.govufrgs.br Quinolone derivatives have shown notable activity against various fungal pathogens, including Candida species and dermatophytes. nih.govufrgs.brresearchgate.net The exploration of this compound in this area could lead to the development of effective treatments for these challenging infections. nih.govresearchgate.net

Anti-inflammatory Properties: Certain quinoline (B57606) derivatives have been found to possess significant anti-inflammatory effects. nih.govresearchgate.net Studies have shown that some quinoline carboxylic acids can exhibit anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that this compound could be a candidate for developing new anti-inflammatory therapies.

Development of Advanced Molecular Delivery Systems for Research Applications

To enhance the therapeutic potential of this compound, the development of advanced delivery systems is crucial. These systems can improve solubility, control drug release, and target specific sites in the body.

Nanoparticles: Encapsulating fluoroquinolones in nanoparticles, such as those made from lipids or polymers, has been shown to improve their efficacy. benthamdirect.commdpi.comnih.gov This approach can lead to higher intracellular concentrations and enhanced activity against pathogens. benthamdirect.com For example, loading fluoroquinolones onto gold nanoparticles has been demonstrated to augment their antibacterial effects. mdpi.com Layered double hydroxides have also been explored as nanoparticle delivery systems to improve the bioavailability of quinolones. rsc.orgrsc.org

Prodrugs: The conversion of this compound into a prodrug could overcome limitations such as poor solubility or unfavorable pharmacokinetics. nih.govresearchgate.net A prodrug is an inactive form of a drug that is metabolized into the active form within the body. nih.gov This strategy has been successfully applied to other fluoroquinolones to improve their water solubility and in vivo efficacy. nih.govacs.orgacs.org

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design Approaches

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery. These technologies can accelerate the design and optimization of new drug candidates based on the this compound scaffold.

Structure-activity relationship (SAR) studies, which are fundamental to drug design, can be significantly enhanced by ML algorithms. mdpi.comnih.gov These models can analyze large datasets of chemical structures and their biological activities to identify key features that contribute to a drug's potency and selectivity. mdpi.com For instance, AI and ML can be used to predict the antibacterial activity of new fluoroquinolone analogs before they are synthesized, saving time and resources. sciety.orgacs.org Furthermore, these computational approaches can help in designing molecules that are less likely to be affected by known resistance mechanisms. nih.gov

| AI/ML Application | Relevance to this compound |

| Predictive Modeling | Predict the antibacterial, antiviral, or antifungal activity of novel derivatives. |

| De Novo Design | Generate new molecular structures with desired properties based on the core scaffold. |

| SAR Analysis | Identify the structural modifications most likely to improve efficacy and overcome resistance. mdpi.comnih.gov |

| Toxicity Prediction | Assess the potential for adverse effects early in the design process. |

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the next generation of innovative medicines.

Q & A

Q. What are the standard synthetic routes for preparing 7-fluoroquinoline-8-carboxylic acid?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediates can undergo reduction and subsequent functionalization to yield this compound derivatives. Reaction conditions (e.g., temperature: 70–80°C, solvent: aqueous ethanol with NaHCO₃) and stoichiometric ratios of reagents (e.g., glycine or α-amino acids) are critical for regioselectivity and yield optimization . Characterization via IR, MS, and NMR ensures structural fidelity, with spectral peaks matching expected functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C7, carboxylic acid at C8). Fluorine’s deshielding effect alters neighboring proton chemical shifts.

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns consistent with quinoline scaffolds.

Infrared (IR) Spectroscopy : Identify carboxylic acid O-H (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

X-ray Crystallography (optional): Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Follow this workflow:

Purity Validation : Perform HPLC or TLC to confirm compound homogeneity.

Complementary Techniques : Cross-validate NMR with MS/MS fragmentation. For example, a mismatch between predicted and observed [M+H]⁺ may indicate residual solvents or byproducts.

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for plausible tautomers.

Solvent Optimization : Re-acquire spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Q. What strategies optimize the regioselectivity of fluorine substitution in quinoline derivatives?

Methodological Answer:

Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at C8) to activate specific positions for electrophilic fluorination.

Metal Catalysis : Use Pd/Cu catalysts for C-H activation at C3. For example, 7-chloroquinoline precursors can undergo halogen exchange with KF in the presence of [Pd(PPh₃)₄].

Temperature Control : Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing side reactions.

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluoride ion solubility and reactivity .

Q. How does the carboxylic acid moiety at C8 influence the biological activity of 7-fluoroquinoline derivatives?

Methodological Answer: The C8-carboxylic acid group enhances:

Metal Chelation : Binds to Mg²⁺ in bacterial DNA gyrase, disrupting replication (observed in fluoroquinolone antibiotics).

Solubility : Improves aqueous solubility for in vitro assays (e.g., adjust pH to deprotonate for cell permeability studies).

Structure-Activity Relationships (SAR) : Modify the acid group to esters or amides to probe steric/electronic effects on target binding. Validate via MIC (Minimum Inhibitory Concentration) assays against Gram-negative/-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.